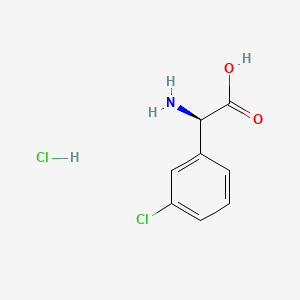

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Beschreibung

BenchChem offers high-quality (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIVOEYNISLYJX-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural features, including the chiral center and the presence of a halogenated phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the key physical properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Compound Identification and Core Physicochemical Data

A precise characterization of a compound begins with its unambiguous identification and a summary of its fundamental physicochemical properties.

| Identifier | Value | Source |

| Chemical Name | (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride | - |

| CAS Number | 37085-27-1 | [1] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [1] |

| Molecular Weight | 222.07 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

Molecular Structure and Chirality

The molecular structure of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is fundamental to its physical and chemical behavior. The presence of a chiral center at the alpha-carbon has profound implications for its biological activity and its interaction with other chiral molecules.

Caption: 2D representation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

The "(R)" designation in the name specifies the stereochemistry at the chiral alpha-carbon, which is a critical determinant of the molecule's biological activity. Enantiomers, while having nearly identical physical properties in a non-chiral environment, can exhibit vastly different pharmacological and toxicological profiles.[4] The hydrochloride salt form enhances the compound's stability and crystallinity, which is often advantageous for handling and formulation.

Methodologies for Physical Property Determination

This section provides detailed, field-proven protocols for determining the key physical properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. The rationale behind the experimental choices is highlighted to ensure a deep understanding of the principles involved.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride sample is completely dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

-

Finely powder a small amount of the dried sample using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Melting Point Apparatus Operation:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Once the temperature is within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Self-Validation and Trustworthiness: The protocol's reliability is ensured by using a calibrated melting point apparatus. Calibration should be regularly performed using certified reference standards with known melting points (e.g., benzoic acid, caffeine). A narrow melting range (e.g., 1-2 °C) is a strong indicator of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and the choice of solvents for synthesis and purification.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The solubility of an amino acid hydrochloride is highly dependent on the pH and the polarity of the solvent.

Experimental Protocol: Shake-Flask Method

-

Solvent Selection:

-

Choose a range of solvents with varying polarities, including:

-

Aqueous: Deionized water, phosphate-buffered saline (PBS) at pH 7.4.

-

Polar Protic: Methanol, Ethanol.

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Nonpolar: Dichloromethane, Toluene.

-

-

-

Equilibrium Saturation:

-

In separate, sealed vials, add an excess amount of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride to a known volume of each selected solvent (e.g., 1 mL). The excess solid ensures that a saturated solution is formed.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Quantitatively dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Expertise and Causality: The choice of the shake-flask method is based on its reputation as the "gold standard" for solubility determination due to its ability to ensure true equilibrium is reached. The extended equilibration time is necessary to overcome any kinetic barriers to dissolution. The use of a filtered syringe is critical to prevent contamination of the sample with undissolved solid, which would lead to an overestimation of solubility. For a related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, it has been noted to be soluble in 1 M HCl and 0.1 M NaOH, which is expected for an amino acid derivative.[5]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amino acid hydrochlorides as it can solubilize the compound and does not exchange with the acidic protons of the amine and carboxylic acid groups.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

-

Expected Spectral Features: While specific experimental data is not available, based on the structure of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the following features would be anticipated in the ¹H NMR spectrum (in DMSO-d₆):

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm corresponding to the four protons on the 3-chlorophenyl ring.

-

Alpha-Proton: A singlet or a broad singlet for the proton attached to the chiral center, likely in the range of 4.0-5.0 ppm.

-

Amine Protons: A broad singlet corresponding to the three protons of the ammonium group (NH₃⁺), which may be exchangeable with residual water in the solvent. Its chemical shift can be highly variable.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) corresponding to the carboxylic acid proton.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional groups.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹, often overlapping with other stretches.

-

N-H Stretch (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1750-1700 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Sources

A Comprehensive Spectroscopic Guide to (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (C₈H₉Cl₂NO₂), a chiral amino acid derivative of significant interest in pharmaceutical development. As a key building block in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and characterization. This document, crafted from the perspective of a Senior Application Scientist, offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in established principles and data from closely related analogs.

Introduction: The Significance of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid that serves as a crucial chiral intermediate. Its structural rigidity and the electronic properties imparted by the chloro-substituent on the phenyl ring make it a valuable component in the design of molecules with specific biological activities. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stereochemical integrity of this compound throughout the drug development lifecycle. This guide will delve into the expected spectroscopic signatures, explaining the underlying principles that govern the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum starts with meticulous sample preparation. The hydrochloride salt form of the amino acid necessitates the use of a polar deuterated solvent.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated water (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable solvents due to the polarity of the hydrochloride salt. D₂O is often preferred for its simplicity, though the exchangeable protons (from the amine and carboxylic acid) will not be observed. DMSO-d₆ will allow for the observation of these exchangeable protons.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or higher field spectrometer are generally sufficient.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals corresponding to the aromatic protons and the alpha-proton. The presence of the electron-withdrawing chloro group and the protonated amino group will influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Insights |

| Hα | ~5.0 - 5.2 | Singlet | The alpha-proton is deshielded by the adjacent electron-withdrawing carboxylic acid and protonated amino groups. In the closely related 2-chlorophenylglycine, this proton appears around this region[1]. |

| Aromatic-H | ~7.3 - 7.6 | Multiplet | The four protons on the 3-chlorophenyl ring will appear in the aromatic region. The chloro-substituent will induce slight differences in their chemical shifts, leading to a complex multiplet. Data for 4-chlorophenylacetic acid shows aromatic protons in a similar range[2]. |

| -NH₃⁺ & -COOH | Not observed in D₂O | - | These protons will exchange with the deuterium in D₂O and will not be visible. In DMSO-d₆, they would appear as broad singlets at lower and higher fields, respectively. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O | ~170 - 175 | The carboxylic acid carbon is typically found in this downfield region. |

| Cα | ~55 - 60 | The alpha-carbon is shifted downfield due to the attachment of the electronegative nitrogen and the carboxyl group. |

| Aromatic C-Cl | ~133 - 136 | The carbon directly attached to the chlorine atom will be deshielded. |

| Aromatic C-Cα | ~135 - 140 | The ipso-carbon attached to the chiral center will be in this region, influenced by the substituents. |

| Aromatic C-H | ~125 - 132 | The remaining four aromatic carbons will resonate in this range, with their specific shifts influenced by the position relative to the chloro and amino-acetic acid groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the spectrum will be dominated by absorptions from the carboxylic acid, the protonated amine, and the substituted phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted FTIR Absorption Bands

The IR spectrum will exhibit characteristic bands that confirm the presence of the key functional groups.

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale and Comparative Insights |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding. |

| ~3000 (broad) | N-H stretch | Ammonium salt (-NH₃⁺) | The stretching vibrations of the N-H bonds in the protonated amine appear in this region, often overlapping with the O-H stretch. For amine hydrochlorides, these bands can be observed in the 2000-2700 cm⁻¹ range[3]. |

| ~1730 - 1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |

| ~1610 - 1490 | N-H bend | Ammonium salt (-NH₃⁺) | The bending vibration of the ammonium group appears in this region. |

| ~800 - 700 | C-H bend (out-of-plane) | Aromatic (m-substituted) | The pattern of out-of-plane C-H bending can indicate the substitution pattern on the aromatic ring. For a meta-substituted ring, strong absorptions are expected in this region. |

| ~800 - 600 | C-Cl stretch | Aryl Halide | The carbon-chlorine stretching vibration will appear in the lower frequency region of the spectrum. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform a product ion scan (MS/MS) on the protonated molecular ion.

Sources

Solubility Profile of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Guide to Theoretical Principles and Experimental Determination

An In-Depth Technical Guide

Abstract

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. This technical guide provides a deep dive into the physicochemical principles governing the solubility of this compound. It outlines a robust, first-principles approach to predicting solubility trends and presents a detailed, self-validating experimental protocol for accurate solubility determination, designed for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is dictated by the interplay of its distinct structural features. As a hydrochloride salt of an amino acid, it possesses both ionic and organic characteristics, making its interaction with solvents a complex phenomenon.

-

Ionic Salt Character: The compound is a salt, composed of the protonated amine (ammonium cation, -NH₃⁺) and a chloride anion (Cl⁻). This ionic nature introduces a significant crystal lattice energy that must be overcome for dissolution to occur. Solvents with a high dielectric constant that can effectively solvate and stabilize these ions are required.

-

Hydrogen Bonding Capabilities: The protonated α-amino group and the carboxylic acid hydroxyl group are potent hydrogen bond donors. The carboxyl carbonyl and the chloride ion are hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in extensive hydrogen bonding with the solute, which is a powerful driver for solvation.

-

Aromatic and Halogenated Moiety: The 3-chlorophenyl group is a relatively nonpolar, hydrophobic component. This part of the molecule will have favorable van der Waals interactions with nonpolar or moderately polar solvents. The presence of the chlorine atom slightly increases the molecule's polarity and potential for dipole-dipole interactions.

The inherent conflict between the highly polar, ionic "head" and the less polar aromatic "tail" means that no single organic solvent is likely to be "perfect." Solubility will be a finely balanced outcome of these competing interactions.

Theoretical Solubility Trends Across Solvent Classes

Based on the "like dissolves like" principle and the molecular features identified above, we can predict general solubility trends. Amino acid hydrochlorides are generally soluble in polar solvents but insoluble in nonpolar organic solvents.[1][2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be the most effective solvents. Their hydroxyl groups can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and ammonium groups. Furthermore, their polarity helps stabilize the dissociated ions. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., methanol > ethanol > isopropanol), due to the decreasing overall polarity and steric hindrance of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the ammonium cation. However, they lack hydrogen bond donor capabilities, making them less effective at solvating the chloride anion and the carboxylic acid group compared to protic solvents. Solubility is expected to be moderate but generally lower than in short-chain alcohols.

-

Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents have lower polarity and are only hydrogen bond acceptors. They are poor solvents for ionic compounds and are expected to exhibit low to negligible solubility for the target compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents cannot overcome the high crystal lattice energy of the salt and cannot form the necessary hydrogen bonds for solvation. The compound is expected to be practically insoluble in this class of solvents.

A Validated Protocol for Experimental Solubility Determination

Accurate solubility data requires a robust and standardized experimental approach. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies for its reliability.[3][4] This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and measured.

Experimental Workflow: Shake-Flask Method

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a selected organic solvent at a specified temperature.

Materials:

-

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (ensure purity is known and documented).

-

Selected organic solvents (HPLC grade or equivalent).

-

Class A volumetric flasks and pipettes.

-

Analytical balance.

-

Scintillation vials or other sealable glass vials.

-

Orbital shaker with temperature control.

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm).

-

Validated HPLC-UV system.

Protocol:

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of known concentration for HPLC calibration.

-

HPLC Calibration: Prepare a series of calibration standards by serially diluting the stock standard. Inject each standard to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.999.

-

Slurry Preparation: Add an excess amount of the solid compound to a series of vials. A common practice is to add enough solid so that a visible amount remains undissolved at equilibrium (e.g., 20-50 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[3]

-

Sampling and Analysis (Self-Validation):

-

At the first time point (e.g., 24 hours), stop agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Carefully withdraw an aliquot of the supernatant (e.g., 200 µL).

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to separate the dissolved solute from undissolved solid.

-

Accurately dilute the filtrate with mobile phase to a concentration that falls within the HPLC calibration range.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

Return the vials to the shaker and repeat the sampling process at subsequent time points (e.g., 48 hours and 72 hours).

-

-

Equilibrium Confirmation: Compare the concentration values obtained at different time points. Equilibrium is confirmed when the values from two consecutive time points are statistically identical (e.g., within ±5%). The final, stable concentration is the equilibrium solubility. If the concentration continues to rise, further equilibration time is needed.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. Reporting solubility in both mass/volume (mg/mL) and molar (mol/L) units is best practice. Including the solvent's dielectric constant can help in correlating polarity with solubility.

Table 1: Solubility Data for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride at 25°C

| Solvent Class | Solvent Name | Dielectric Constant (ε) at 20°C | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | [Enter Experimental Data] | [Enter Experimental Data] |

| Ethanol | 24.6 | [Enter Experimental Data] | [Enter Experimental Data] | |

| Isopropanol | 19.9 | [Enter Experimental Data] | [Enter Experimental Data] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Enter Experimental Data] | [Enter Experimental Data] |

| Acetonitrile | 37.5 | [Enter Experimental Data] | [Enter Experimental Data] | |

| Ester | Ethyl Acetate | 6.0 | [Enter Experimental Data] | [Enter Experimental Data] |

| Nonpolar | Toluene | 2.4 | [Enter Experimental Data] | [Enter Experimental Data] |

| Hexane | 1.9 | [Enter Experimental Data] | [Enter Experimental Data] |

Note: This table serves as a template for organizing experimentally determined data.

Conclusion

The solubility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in organic solvents is a complex function of its ionic and organic structural components. Theoretical analysis predicts the highest solubility in polar protic solvents like methanol and the lowest in nonpolar solvents like hexane. However, precise optimization of processes such as synthesis and crystallization requires accurate, empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating such data. By understanding the underlying chemical principles and employing a rigorous experimental technique, researchers can effectively map the solubility profile of this important chiral intermediate, enabling more efficient and robust process development in the pharmaceutical industry.

References

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

-

LibreTexts. (2024). Structures of Amino Acids. Chemistry LibreTexts.

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4.

-

da Silva, A. C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1).

-

Greenberg, D. M. (1951). Solubilities Studies of Basic Amino Acids. In Amino Acids and Proteins. Charles C. Thomas Publisher.

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information.

-

Benchchem. (n.d.). 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride.

-

TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

Sources

(R)-2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral building block in modern pharmaceutical development. The document elucidates its physicochemical properties, synthesis, and applications, with a focus on its role in the generation of novel therapeutic agents. Detailed experimental protocols and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization. This guide is intended to serve as a foundational resource, bridging the gap between fundamental chemistry and applied pharmaceutical science.

Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives in Medicinal Chemistry

The landscape of modern drug discovery is increasingly reliant on the principles of stereochemistry, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Non-racemic chiral compounds are paramount in achieving target specificity and minimizing off-target effects, thereby enhancing therapeutic efficacy and safety. Within this context, unnatural amino acids, particularly chiral phenylglycine derivatives, have emerged as invaluable synthons.

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride belongs to this esteemed class of compounds. Its structural rigidity, conferred by the phenyl ring, and the specific spatial orientation of its amino and carboxylic acid moieties, make it a versatile scaffold for asymmetric synthesis. The presence of a chlorine atom at the meta-position of the phenyl ring further modulates its electronic and lipophilic properties, offering a nuanced tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the technical intricacies of this compound, providing a robust framework for its application in drug development pipelines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for its successful application in synthesis and formulation. The hydrochloride salt of (R)-2-amino-2-(3-chlorophenyl)acetic acid enhances its stability and aqueous solubility compared to the free base, facilitating its handling and use in various reaction conditions.

Table 1: Physicochemical Properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂NO₂ | [1] |

| Molecular Weight | 222.07 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | Typically ≥95-98% | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C, protected from light and moisture. | [1][5] |

| Synonyms | (2R)-amino(3-chlorophenyl)ethanoic acid hydrochloride |

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical manufacturing. While multiple strategies exist for the preparation of chlorophenylacetic acid derivatives, including the hydrolysis of chlorobenzyl cyanide, achieving high enantiopurity for the desired (R)-isomer necessitates specialized asymmetric synthesis or resolution techniques.[6]

A common conceptual pathway for the synthesis of related chiral amino acids involves the reductive amination of a corresponding α-keto acid. This process, when coupled with a chiral auxiliary or a chiral catalyst, can yield the desired enantiomer with high selectivity.

Below is a generalized workflow representing a potential synthetic approach. The specific reagents and conditions would be subject to process optimization to ensure scalability, cost-effectiveness, and high enantiomeric excess.

Figure 1. A conceptual workflow for the synthesis of the target compound.

Applications in Drug Development

The utility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride lies in its role as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Amino acids are frequently incorporated into drug molecules to enhance their interaction with biological targets, improve their pharmacokinetic properties, and reduce toxicity.[7]

Incorporation into Peptide and Peptidomimetic Drugs

The primary amino and carboxylic acid groups of this compound allow for its straightforward incorporation into peptide chains via standard amide bond formation protocols. The presence of the 3-chlorophenyl side chain can introduce conformational constraints and specific interactions with target receptors or enzymes, which can be pivotal for biological activity. D-amino acids (the 'R' configuration in this context is analogous to a D-amino acid) are known to enhance the stability of peptides against enzymatic degradation.[8]

Scaffold for Small Molecule Synthesis

Beyond peptidomimetics, this compound serves as a versatile starting material for a wide array of small molecule drugs. The amino group can be functionalized in numerous ways, and the carboxylic acid can be converted to esters, amides, or other functional groups, providing a rich platform for chemical diversification. Chlorine-containing compounds have a significant presence in pharmaceuticals, often contributing to improved metabolic stability and binding affinity.[9]

Experimental Protocol: Dipeptide Synthesis

To illustrate the practical application of this compound, the following section details a standard protocol for the synthesis of a dipeptide. This procedure is representative of a common step in the early stages of drug discovery.

Objective: To synthesize a dipeptide by coupling (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride with an N-protected amino acid.

Materials:

-

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

-

N-Boc-Alanine (or other suitable N-protected amino acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) portion-wise while stirring. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the formation of the NHS-ester by TLC.

-

-

Preparation of the Amine Component:

-

In a separate flask, suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 eq) in a mixture of DCM and a small amount of DMF to aid solubility.

-

Cool the suspension to 0°C.

-

Add TEA or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

-

Coupling Reaction:

-

Filter the NHS-ester solution from step 1 to remove the DCU precipitate.

-

Add the filtered NHS-ester solution to the free amine suspension from step 2 at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any further DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-protected dipeptide.

-

Figure 2. A workflow for dipeptide synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Based on data for related compounds, it may cause skin and eye irritation.[10][11] A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its unique structural features provide a robust platform for the synthesis of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This guide has provided a detailed overview of its properties, synthesis, and a practical experimental protocol to aid researchers in its effective utilization. A comprehensive understanding and application of the principles outlined herein will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

-

PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]

- Google Patents. Preparation method of chlorophenyl acetic acid.

-

PubChem. 3-Chlorophenylacetic acid. [Link]

-

Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

(S)-2-Amino-2-(3-chlorophenyl)acetic acid. [Link]

Sources

- 1. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Chlorophenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted chlorophenylacetic acids represent a class of organic compounds with a rich history and profound impact on both human health and modern agriculture. From their humble beginnings in 19th-century organic synthesis to their current status as blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and potent herbicides, the journey of these molecules is a testament to the power of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of substituted chlorophenylacetic acids, offering valuable insights for researchers, scientists, and professionals in the field of drug development and agrochemical science. We will delve into the pivotal discoveries that shaped their development, the evolution of their synthetic methodologies, the intricate structure-activity relationships that govern their diverse biological effects, and their modern-day applications, painting a complete picture of this versatile chemical scaffold.

Part 1: The Genesis of a Versatile Scaffold: Early Discoveries and Historical Context

The story of substituted chlorophenylacetic acids is not one of a single breakthrough but rather a gradual unfolding of scientific understanding and technological advancement over more than a century. The initial synthesis of these compounds predates the understanding of their immense biological potential, laying the groundwork for future discoveries that would revolutionize medicine and agriculture.

The 19th Century: Initial Synthesis of Chlorophenylacetic Acids

The foundational chemistry that enabled the synthesis of substituted chlorophenylacetic acids emerged in the 19th century with the development of fundamental organic reactions. Early methods for the preparation of α-chlorophenylacetic acid, for instance, involved the reaction of mandelonitrile or mandelic acid with hydrochloric acid in sealed tubes. These pioneering, albeit harsh, synthetic approaches were crucial in establishing the basic chemical framework of these compounds and making them accessible for further study.

The Rise of Auxins: Discovery of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in the 1940s

A significant milestone in the history of substituted chlorophenylacetic acids was the discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-1940s.[1] Developed independently by British and American scientists, 2,4-D was one of the first selective synthetic herbicides, capable of killing broadleaf weeds without harming grass crops.[2] This discovery was a direct result of research into plant hormones, specifically auxins, which regulate plant growth.[2] Scientists found that at high concentrations, synthetic auxins like 2,4-D could induce uncontrolled, lethal growth in susceptible plants.[2] The introduction of 2,4-D revolutionized agriculture by providing a cost-effective and efficient method for weed control, significantly boosting crop yields.[1]

A Rational Approach to Pain Management: The Development of Diclofenac in the 1970s

The 1970s marked a pivotal moment in the pharmaceutical application of substituted chlorophenylacetic acids with the development of diclofenac. Synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis), diclofenac was the product of a rational drug design approach aimed at creating a highly potent and well-tolerated NSAID. The researchers hypothesized that an effective anti-inflammatory agent should possess specific physicochemical properties, including an acidity constant (pKa) between 4 and 5, a partition coefficient of approximately 10, and two aromatic rings twisted in relation to each other. Diclofenac, with its 2-(2,6-dichloroanilino)phenylacetic acid structure, perfectly fit these criteria. The two chlorine atoms on one of the phenyl rings force the rings into a non-planar orientation, a key feature for its high potency. Diclofenac quickly became a widely used treatment for pain and inflammation associated with conditions like arthritis.

Part 2: The Chemist's Toolkit: Evolution of Synthetic Methodologies

The synthesis of substituted chlorophenylacetic acids has evolved significantly from the rudimentary methods of the 19th century. Modern organic chemistry has provided a diverse toolkit of reactions that allow for the efficient and controlled synthesis of a wide array of derivatives, enabling detailed structure-activity relationship studies and the production of these compounds on an industrial scale.

Classical Approaches: From Hydrolysis of Nitriles to Friedel-Crafts Reactions

One of the most common and enduring methods for the synthesis of chlorophenylacetic acids is the hydrolysis of the corresponding chlorophenylacetonitriles.[3][4][5] This reaction can be carried out under either acidic or basic conditions to yield the desired carboxylic acid.[4] For example, 4-chlorophenylacetic acid can be readily prepared by reacting 4-chlorobenzyl chloride with sodium cyanide to form 4-chlorobenzyl nitrile, which is then hydrolyzed.[4]

Another classical approach is the Friedel-Crafts reaction, which can be used to introduce the acetic acid moiety onto a chlorobenzene ring. For instance, the synthesis of the diclofenac intermediate, 1-(2,6-dichlorophenyl)indolin-2-one, involves an intramolecular Friedel-Crafts reaction of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide.[6]

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules, including substituted phenylacetic acid derivatives.[7] These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, providing a versatile method for introducing a wide range of substituents onto the phenyl ring.[7] This has been particularly valuable in the synthesis of ortho-substituted phenylacetic acids, which can be challenging to prepare using classical methods. The Suzuki-Miyaura coupling offers a powerful tool for creating libraries of analogs for drug discovery and agrochemical research.[8]

Industrial-Scale Synthesis: A Case Study of Diclofenac Production

The industrial synthesis of diclofenac sodium typically involves a multi-step process. One common route starts with the acylation of 2,6-dichloroaniline, followed by an intramolecular Friedel-Crafts alkylation and subsequent alkaline hydrolysis to yield diclofenac.[9] More recent innovations in industrial synthesis have focused on developing more efficient and sustainable processes, such as continuous flow synthesis.[10] A six-step continuous flow process has been developed that starts from aniline and chloroacetic acid, offering high efficiency, atom economy, and shorter reaction times compared to traditional batch processes.[10]

Detailed Experimental Protocols

Laboratory Synthesis of 4-Chlorophenylacetic Acid via Nitrile Hydrolysis

This protocol describes a typical laboratory-scale synthesis of 4-chlorophenylacetic acid from 4-chlorobenzyl cyanide.

Materials:

-

4-chlorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, slowly add 4-chlorobenzyl cyanide to a pre-prepared solution of 30-70% sulfuric acid in water.[3]

-

Heat the reaction mixture to 90-150°C and maintain reflux.[3]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC) until the concentration of the nitrile is less than 1-5%.[3]

-

Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the crude 4-chlorophenylacetic acid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol mixture) to obtain the purified product.

-

Dry the purified crystals under vacuum. The expected melting point is between 101°C and 106°C.[4]

Synthesis of an Ortho-Substituted Phenylacetic Acid using Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an ortho-chlorophenylacetic acid derivative with a boronic acid.

Materials:

-

Ortho-halophenylacetic acid ester

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the ortho-halophenylacetic acid ester, the aryl boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ortho-substituted phenylacetic acid ester.

-

Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a THF/water mixture).

Part 3: Structure-Activity Relationships and Mechanistic Insights

The remarkable versatility of substituted chlorophenylacetic acids stems from the profound influence of the substitution pattern on the phenyl ring on their biological activity. Subtle changes in the position and nature of the chloro substituent, as well as the presence of other functional groups, can dramatically alter the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological and herbicidal effects.

The Dichotomy of Action: How Substituent Patterns Dictate Biological Activity

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. For instance, the 2,6-dichloro substitution pattern in diclofenac is crucial for its potent anti-inflammatory activity, as it forces the two aromatic rings into a twisted conformation that is optimal for binding to the cyclooxygenase (COX) enzyme. In contrast, the 2,4-dichloro substitution in 2,4-D is key to its herbicidal activity, mimicking the natural plant hormone auxin.[2]

Furthermore, the nature of the substituent at the α-position of the acetic acid side chain can also modulate activity. The presence of a methyl group, for example, can influence the compound's potency and metabolic stability. The exploration of these structure-activity relationships (SAR) has been a cornerstone of the development of new drugs and herbicides based on the chlorophenylacetic acid scaffold.[11][12]

Inhibition of Cyclooxygenase (COX): The Mechanism of Action of Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of the COX enzymes, diclofenac prevents the production of prostaglandins, thereby reducing the inflammatory response. Diclofenac exhibits a somewhat preferential inhibition of COX-2, the isoform that is primarily induced at sites of inflammation, which may contribute to its favorable efficacy and tolerability profile compared to some other NSAIDs.

Caption: Diclofenac inhibits COX enzymes, blocking prostaglandin synthesis.

Mimicking a Hormone: The Mechanism of Action of Auxin-Based Herbicides

Chlorophenoxyacetic acid herbicides, such as 2,4-D, act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2] In susceptible broadleaf plants, these herbicides bind to auxin receptors, leading to an overstimulation of auxin-regulated gene expression.[13] This results in uncontrolled and disorganized cell growth, division, and elongation, ultimately causing the death of the plant.[13][14] Grasses are generally tolerant to these herbicides due to differences in their anatomy, metabolism, and ability to translocate the herbicide.[2] The primary auxin receptor involved in this process is the F-box protein TIR1 (Transport Inhibitor Response 1), which is part of the SCF-TIR1 ubiquitin ligase complex.[13] Binding of the auxin herbicide to TIR1 leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[13]

Caption: Auxin herbicides lead to uncontrolled plant growth and death.

Part 4: Modern Applications and Future Perspectives

The utility of substituted chlorophenylacetic acids continues to expand beyond their initial applications as NSAIDs and herbicides. Ongoing research is uncovering new therapeutic and agrochemical possibilities for this versatile class of compounds, while advances in analytical techniques are enabling a deeper understanding of their properties and behavior.

Pharmaceutical Applications Beyond NSAIDs: Aromatase Inhibitors and More

In addition to their well-established role as NSAIDs, certain substituted chlorophenylacetic acids have shown promise in other therapeutic areas. For example, 4-chlorophenylacetic acid has been identified as a potent aromatase inhibitor, suggesting its potential in the treatment of estrogen-receptor-positive breast cancer.[5][15] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for hormone-sensitive cancers.[5] Further research into the diverse pharmacological activities of chlorophenylacetic acid derivatives may reveal new therapeutic opportunities.

Agrochemical Innovations: From Classical Herbicides to Modern Plant Growth Regulators

While 2,4-D remains a widely used herbicide, the field of agrochemicals is constantly evolving. Research into chlorophenylacetic acid derivatives continues to yield new compounds with improved selectivity, lower environmental impact, and novel modes of action. Beyond weed control, some of these compounds are being investigated as plant growth regulators, offering the potential to enhance crop yields and improve stress tolerance. The development of new formulations and delivery systems is also a key area of innovation, aiming to maximize the efficacy of these compounds while minimizing their environmental footprint.

Characterization and Analysis: A Guide to Modern Analytical Techniques

The accurate characterization and quantification of substituted chlorophenylacetic acids are crucial for quality control, environmental monitoring, and pharmacokinetic studies. A variety of modern analytical techniques are employed for this purpose.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of chlorophenylacetic acids and their metabolites in various matrices.[16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives of chlorophenylacetic acids.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical identity of synthesized compounds.[17] |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[5] |

| Melting Point Analysis | Assessment of the purity of crystalline compounds.[4] |

The Future of Chlorophenylacetic Acids: New Scaffolds and Unexplored Applications

The future of substituted chlorophenylacetic acids lies in the continued exploration of their chemical space and the identification of novel biological targets. The principles of rational drug design and high-throughput screening will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and safety profiles. Furthermore, the application of these compounds in emerging fields such as materials science and biotechnology remains largely unexplored, offering exciting avenues for future research.

Conclusion

From their synthesis in the early days of organic chemistry to their current indispensable roles in medicine and agriculture, substituted chlorophenylacetic acids have had a remarkable journey. The discovery of 2,4-D and diclofenac stands as a testament to the power of scientific inquiry and the profound impact that a single chemical scaffold can have on society. As our understanding of chemistry and biology continues to deepen, the legacy of substituted chlorophenylacetic acids is set to continue, with new discoveries and applications promising to address some of the most pressing challenges of our time. This guide has provided a comprehensive overview of this important class of compounds, and it is our hope that it will serve as a valuable resource for the next generation of scientists and innovators in this exciting field.

References

- CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents.

-

Synthesis and characterization of p-chlorophenylacetic acid - ResearchGate. Available at: [Link]

-

3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem - NIH. Available at: [Link]

- US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents.

-

Auxin Activity: Past, present, and Future - PMC. Available at: [Link]

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.

-

Auxin herbicides: current status of mechanism and mode of action - PubMed. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Small scale synthesis of 2,4-dichlorophenoxyacetic acid. - ACS Publications. Available at: [Link]

-

First Modern Herbicide Is Introduced | Research Starters - EBSCO. Available at: [Link]

-

Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews. Available at: [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

-

Synthetic Auxin Resistant Weeds. Available at: [Link]

-

Mechanism of action of natural auxins and the auxinic herbicides - ResearchGate. Available at: [Link]

-

(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone - Der Pharma Chemica. Available at: [Link]

-

Auxinic herbicides, mechanisms of action, and weed resistance - SciELO. Available at: [Link]

-

Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf - BioOne Complete. Available at: [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Available at: [Link]

-

p-Chlorophenylacetic acid - SIELC Technologies. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available at: [Link]

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. Available at: [Link]

-

Auxin - Wikipedia. Available at: [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. Available at: [Link]

-

ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

-

Structure Activity Relationship - Cholinergic Drugs - Pharmacy 180. Available at: [Link]

-

Auxin Herbicide Action: Lifting the Veil Step by Step - PMC - NIH. Available at: [Link]

- CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents.

Sources

- 1. First Modern Herbicide Is Introduced | History | Research Starters | EBSCO Research [ebsco.com]

- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 10. chemistryviews.org [chemistryviews.org]

- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. p-Chlorophenylacetic acid | SIELC Technologies [sielc.com]

- 17. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

Material Safety Data Sheet for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a certified Material Safety Data Sheet (MSDS). A comprehensive, officially verified MSDS for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride was not publicly available at the time of this writing. The following information has been compiled from data on structurally similar compounds and should be interpreted with caution. All laboratory work should be conducted under the supervision of a qualified professional, and a formal risk assessment should be completed prior to handling this chemical.

Section 1: Chemical Identity and Overview

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. Its structure is characterized by a phenyl ring substituted with a chlorine atom at the 3-position, with an amino-acetic acid side chain at the 2-position, in the (R)-enantiomeric configuration. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

This compound and its analogues are of interest in medicinal chemistry and drug development, often serving as building blocks in the synthesis of more complex molecules. The specific stereochemistry and the presence of the chloro-phenyl group can be critical for biological activity and target binding.

| Identifier | Information | Source |

| Chemical Name | (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride | N/A |

| Synonyms | (2R)-amino(3-chlorophenyl)ethanoic acid hydrochloride | Sigma-Aldrich |

| CAS Number | 25698-37-7 ((R)-enantiomer, free base) | ChemScene |

| 1214196-70-9 (racemic hydrochloride) | AA Blocks | |

| Molecular Formula | C₈H₈ClNO₂ · HCl (C₈H₉Cl₂NO₂) | AA Blocks |

| Molecular Weight | 222.07 g/mol | Santa Cruz Biotechnology |

| InChI Key | YPIVOEYNISLYJX-OGFXRTJISA-N | Sigma-Aldrich |

Section 2: Hazard Identification and GHS Classification (Inferred)

Note: The following GHS classification is inferred from data on structurally related chlorophenylacetic acid derivatives. A definitive classification for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has not been established from the available sources.

Based on analogues such as 2-chlorophenylacetic acid and 3-chlorophenylacetic acid, this compound is anticipated to be classified as follows:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Precautionary Statements (Recommended):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: First-Aid Measures (Recommended Protocol)

The following first-aid measures are based on best practices for handling irritant chemicals.

-

Inhalation: If dust is inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Section 4: Handling, Storage, and Exposure Controls

4.1 Engineering Controls and Personal Protective Equipment (PPE) Workflow

The primary objective is to minimize exposure through inhalation and direct contact.

An In-depth Technical Guide to the Stereochemistry of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Design

In the landscape of modern pharmacology, the three-dimensional architecture of a molecule is as critical as its elemental composition. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic agent (the eutomer), while its counterpart (the distomer) could be inert, less active, or even responsible for adverse effects.[1][2] The transition from racemic mixtures to single-enantiomer drugs represents a significant leap in precision medicine, offering improved therapeutic indices and a more rational approach to treatment.[1][3]

This guide focuses on (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a chiral building block of significant interest. As a non-proteinogenic α-amino acid, its derivatives are integral to the synthesis of complex pharmaceutical agents.[4][5] Understanding and controlling its stereochemistry is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective medicines. Herein, we provide a comprehensive exploration of its stereochemical properties, the methodologies for its stereoselective preparation, and the rigorous analytical techniques required for its validation.

Molecular Structure and Stereochemical Assignment

The cornerstone of this molecule's utility is its single, well-defined stereocenter. A thorough understanding of its structure is paramount.

The Chiral Center

(R)-2-amino-2-(3-chlorophenyl)acetic acid possesses a single chiral carbon atom at the α-position (C2), bonded to four different substituents:

-

A hydrogen atom (-H)

-

An amino group (-NH₂)

-

A carboxylic acid group (-COOH)

-

A 3-chlorophenyl group (-C₆H₄Cl)

The presence of this asymmetric center gives rise to two enantiomers: (R) and (S). The hydrochloride salt form enhances the compound's stability and aqueous solubility by protonating the basic amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻).[6][7]

Cahn-Ingold-Prelog (CIP) Priority Rules and (R)-Configuration

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center.

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -COOH (The carbon is bonded to two oxygens)

-

Priority 3: -C₆H₄Cl (The carbon is bonded to other carbons)

-

Priority 4: -H (Hydrogen, Z=1)

-

-